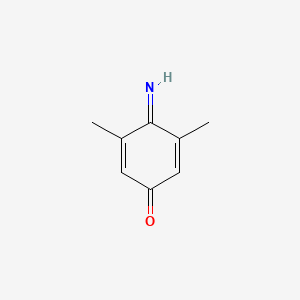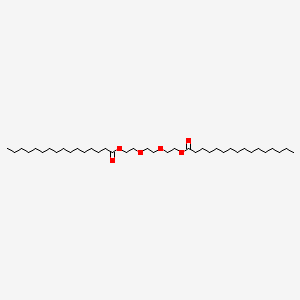
PEG-3 Dipalmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
PEG-3 Dipalmitate is typically synthesized through the esterification reaction between Polyethylene Glycol-3 and palmitic acid . The reaction is carried out under specific conditions, often involving acid or base catalysis to facilitate the esterification process . Industrial production methods may involve the use of continuous reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
PEG-3 Dipalmitate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The ester groups in this compound can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PEG-3 Dipalmitate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of PEG-3 Dipalmitate involves its ability to reduce the interfacial tension between oil and water phases, allowing the formation of stable emulsions . The compound’s molecular structure, which includes both hydrophilic and lipophilic parts, enables it to interact with both water and oil molecules, stabilizing the emulsion .
Comparison with Similar Compounds
PEG-3 Dipalmitate is unique due to its specific molecular structure and properties. Similar compounds include:
PEG-6 Dipalmitate: Another polyethylene glycol derivative with similar emulsifying properties.
PEG-12 Dipalmitate: A higher molecular weight derivative with enhanced stability and emulsifying capabilities.
These compounds share similar functions but differ in their molecular weights and specific applications.
Properties
CAS No. |
68818-45-1 |
|---|---|
Molecular Formula |
C38H74O6 |
Molecular Weight |
627.0 g/mol |
IUPAC Name |
2-[2-(2-hexadecanoyloxyethoxy)ethoxy]ethyl hexadecanoate |
InChI |
InChI=1S/C38H74O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(39)43-35-33-41-31-32-42-34-36-44-38(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChI Key |
CXBCIWUDBGGBGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


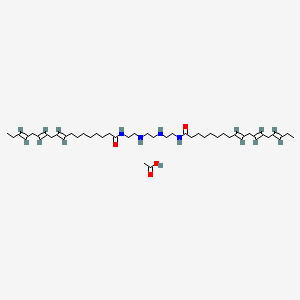
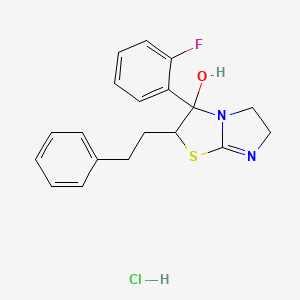
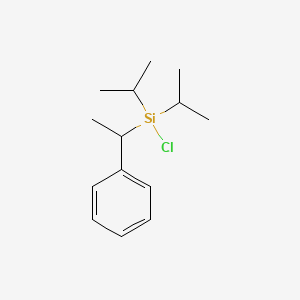
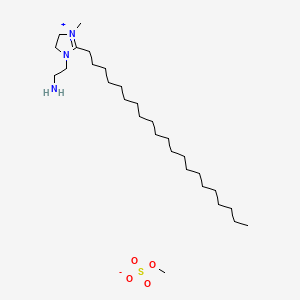
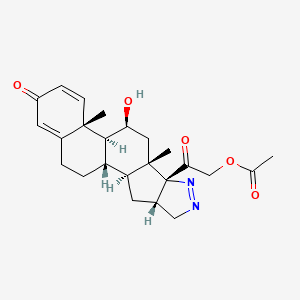
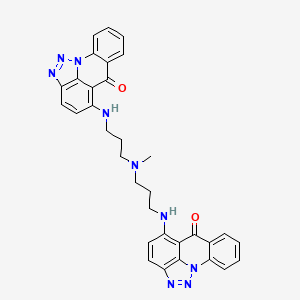

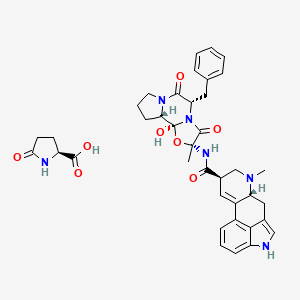
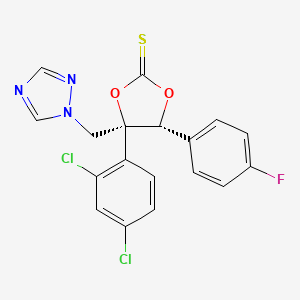
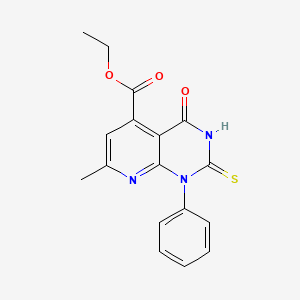
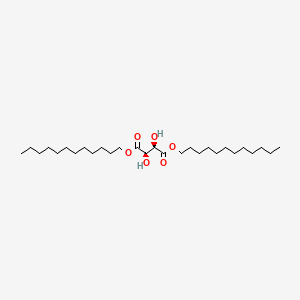
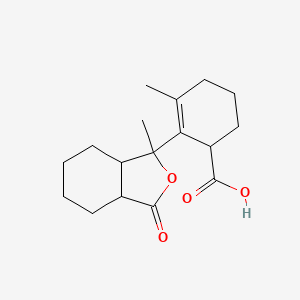
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12697039.png)
